molecular formula C7H9N5O4 B14647754 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- CAS No. 54753-15-0

1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro-

Cat. No.: B14647754
CAS No.: 54753-15-0
M. Wt: 227.18 g/mol
InChI Key: ZTRKVSGIDCFCIX-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methyl-2-butenyl group and two nitro groups at the 3 and 5 positions of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butenylamine with 3,5-dinitro-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve large-scale batch or continuous processes with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide, leading to the formation of substituted triazoles.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various adducts.

Scientific Research Applications

1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an active ingredient in drug formulations.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The nitro groups in the compound can also participate in redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,4-Triazole, 1-(3-methyl-2-butenyl)-3,5-dinitro- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

54753-15-0

Molecular Formula

C7H9N5O4

Molecular Weight

227.18 g/mol

IUPAC Name

1-(3-methylbut-2-enyl)-3,5-dinitro-1,2,4-triazole

InChI

InChI=1S/C7H9N5O4/c1-5(2)3-4-10-7(12(15)16)8-6(9-10)11(13)14/h3H,4H2,1-2H3

InChI Key

ZTRKVSGIDCFCIX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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